Cas no 2228962-82-9 (3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a structurally unique cyclopropane derivative featuring an isoquinoline moiety at the 3-position. Its rigid cyclopropane core, combined with the aromatic isoquinoline group, imparts stability and potential for selective interactions in chemical or biological systems. The carboxylic acid functionality enhances solubility and offers a versatile handle for further derivatization. This compound is of interest in medicinal chemistry and materials science due to its constrained geometry and ability to modulate electronic properties. Its well-defined stereochemistry and synthetic accessibility make it a valuable intermediate for research applications requiring precise molecular frameworks.
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2228962-82-9 structure
商品名:3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS番号:2228962-82-9
MF:C15H15NO2
メガワット:241.285104036331
CID:5807828
PubChem ID:165681665

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1726885
    • 2228962-82-9
    • インチ: 1S/C15H15NO2/c1-15(2)12(13(15)14(17)18)11-5-3-4-9-8-16-7-6-10(9)11/h3-8,12-13H,1-2H3,(H,17,18)
    • InChIKey: ZGKXZJWCYGNMDS-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C(C2=CC=CC3C=NC=CC2=3)C1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 241.110278721g/mol
  • どういたいしつりょう: 241.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1726885-0.25g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
0.25g
$1078.0 2023-09-20
Enamine
EN300-1726885-10.0g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
10g
$5037.0 2023-06-04
Enamine
EN300-1726885-2.5g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
2.5g
$2295.0 2023-09-20
Enamine
EN300-1726885-5g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
5g
$3396.0 2023-09-20
Enamine
EN300-1726885-10g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
10g
$5037.0 2023-09-20
Enamine
EN300-1726885-0.5g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
0.5g
$1124.0 2023-09-20
Enamine
EN300-1726885-0.1g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
0.1g
$1031.0 2023-09-20
Enamine
EN300-1726885-0.05g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
0.05g
$983.0 2023-09-20
Enamine
EN300-1726885-1.0g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
1g
$1172.0 2023-06-04
Enamine
EN300-1726885-5.0g
3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228962-82-9
5g
$3396.0 2023-06-04

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

Introduction to 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228962-82-9)

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by the chemical registration number CAS No. 2228962-82-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural motif combining an isoquinoline scaffold with a dimethylcyclopropane moiety, presents a promising platform for the development of novel bioactive agents. The intricate interplay between these structural components not only imparts distinct physicochemical properties but also opens up diverse avenues for exploration in drug discovery and molecular pharmacology.

The isoquinoline ring system is a well-documented pharmacophore in medicinal chemistry, renowned for its presence in numerous bioactive natural products and pharmacological agents. Its ability to engage in multiple hydrogen bonding interactions and its aromaticity contribute to its widespread utility as a scaffold in drug design. In contrast, the dimethylcyclopropane group introduces rigidity and steric bulk, which can modulate binding affinity and selectivity in biological targets. The combination of these two features in 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid suggests potential applications in modulating signaling pathways and enzyme activities relevant to various therapeutic domains.

Recent advancements in computational chemistry and structure-based drug design have facilitated the rational optimization of such hybrid molecules. The dimethylcyclopropane moiety, being a relatively uncommon structural feature in drug candidates, offers a unique opportunity to explore novel binding modes and interactions with biological targets. This has led to increasing interest in synthesizing derivatives of this compound for further pharmacological evaluation. The CAS No. 2228962-82-9 serves as a critical identifier for researchers engaged in both academic and industrial settings, ensuring precise communication and reproducibility of synthetic protocols.

In the context of contemporary pharmaceutical research, the development of small molecules that can selectively modulate protein-protein interactions (PPIs) is a burgeoning area of interest. The structural complexity of 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid makes it an attractive candidate for targeting such interactions, which are often challenging to address with traditional small-molecule inhibitors. Preliminary computational studies have suggested that the compound may interact with specific residues on target proteins through a combination of hydrophobic and polar interactions mediated by the isoquinoline and dimethylcyclopropane moieties, respectively.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The incorporation of the dimethylcyclopropane ring requires specialized methodologies to ensure high regioselectivity and yield. Advances in cyclopropanation chemistry have provided new tools for constructing this motif efficiently, paving the way for scalable synthesis routes. Additionally, the functionalization of the isoquinoline core offers further diversification possibilities, allowing chemists to tailor physicochemical properties such as solubility, permeability, and metabolic stability for optimal pharmacokinetic profiles.

Investigations into the biological activity of 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid have begun to uncover its potential therapeutic relevance. Initial in vitro assays have demonstrated modest inhibitory effects on certain kinases and transcription factors, suggesting its utility as a lead compound or scaffold for further derivatization. The presence of both the isoquinoline and dimethylcyclopropane moieties may contribute to its ability to disrupt aberrant signaling pathways associated with diseases such as cancer and inflammatory disorders. Further mechanistic studies are warranted to elucidate detailed interaction mechanisms at the molecular level.

The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid. Predictive algorithms can assess structural features such as molecular descriptors derived from the CAS No. 2228962-82-9, enabling high-throughput virtual screening against large databases of biological targets. This approach has been instrumental in prioritizing compounds for experimental validation based on their predicted binding affinities and pharmacokinetic properties.

The versatility of this compound also extends to material science applications beyond traditional pharmaceuticals. Its unique structural features make it a candidate for designing advanced materials with tailored electronic properties or as precursors for functional polymers. The rigid framework provided by the dimethylcyclopropane group can influence packing motifs in solid-state materials, potentially leading to novel crystalline structures with desirable optical or electronic characteristics.

Regulatory considerations play a crucial role in advancing compounds like 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid through clinical development pipelines. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic batches meet stringent purity standards required for preclinical and clinical studies. Furthermore, comprehensive toxicological assessments are essential to evaluate safety profiles before human trials can commence.

The collaborative efforts between academic researchers and industry scientists have been pivotal in driving innovation around this molecule. Open science initiatives facilitate data sharing on synthetic methodologies, biological activity assays, and computational modeling results related to compounds identified by their CAS numbers such as 2228962-82-9.

Future directions for research on 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid include exploring its potential as an intermediate in multicomponent reactions (MCRs) or as part of flow chemistry processes that enable scalable synthesis under mild conditions without compromising yield or purity.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量